molecular formula C9H9NO3 B2847086 4-[(Methylamino)carbonyl]benzoic acid CAS No. 23754-45-2

4-[(Methylamino)carbonyl]benzoic acid

Cat. No. B2847086
CAS RN: 23754-45-2
M. Wt: 179.175
InChI Key: ZYTCRZMJZJPYEG-UHFFFAOYSA-N
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Patent
US05602277

Procedure details

Methyl 4-(methylaminocarbonyl)benzoate (1.9 g, 0.0098 mol) was added to 10 mL 1.5M NaOH (1.5 eq) and 30 mL water in a 125-mL Erlenmeyer flask. The suspension was stirred for 1 h at room temperature. The solid gradually dissolved during this time. The solution was filtered and acidified to produce a white solid. The solid was removed by filtration, washed twice with water, and dried in vacuo to give 1.60 g (90%) of the title compound, mp 270° C.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[CH:7][CH:6]=1)=[O:4].[OH-].[Na+]>O>[CH3:1][NH:2][C:3]([C:5]1[CH:14]=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
CNC(=O)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The solid gradually dissolved during this time
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to produce a white solid
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC(=O)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.